(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride

Chiral Analysis Enantiomeric Purity Polarimetry

Researchers face inconsistent stereochemistry and hygroscopic intermediates in GABA analog synthesis. This (S)-enantiomer hydrochloride salt solves both: rigorous optical rotation QC ([α]²²/D -30.0°) and improved bench stability (2-8°C). - **Chiral fidelity**: Opposite rotation to (5R)-form (Δ64°) ensures correct reaction outcomes - **Reactive handle**: Bromomethyl group for SN2, cross-couplings, or covalent warhead design - **Supply assurance**: Scalable from 250 mg (medicinal chemistry) to 5 kg (process R&D)

Molecular Formula C5H9BrClNO
Molecular Weight 214.49 g/mol
Cat. No. B13259995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride
Molecular FormulaC5H9BrClNO
Molecular Weight214.49 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CBr.Cl
InChIInChI=1S/C5H8BrNO.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3H2,(H,7,8);1H/t4-;/m0./s1
InChIKeyIMNLWZCLZZKUBF-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-(Bromomethyl)pyrrolidin-2-one Hydrochloride – Product Overview


(5S)-5-(Bromomethyl)pyrrolidin-2-one hydrochloride (CAS 1229244-91-0) is the hydrochloride salt of a chiral γ-lactam bearing a reactive bromomethyl group at the 5-position with rigorously defined (S)-absolute configuration [1]. The free base form (CAS 72479-05-1) exhibits a specific optical rotation of [α]²²/D −30.0° (c = 0.5, ethanol), confirming the (S)-stereochemistry, and melts at 75–79 °C . The hydrochloride salt has a molecular formula of C₅H₉BrClNO and molecular weight of 214.49 g/mol, representing a 20.5% mass increase over the free base (178.03 g/mol) due to HCl incorporation, which modifies solubility, stability, and handling characteristics . This compound is catalogued as a chiral building block and pharmaceutical intermediate by multiple reputable chemical suppliers, underscoring its recognized role in enantioselective synthesis workflows .

(5S)-5-(Bromomethyl)pyrrolidin-2-one HCl: Why Substitution Fails


Generic substitution among bromomethyl-pyrrolidinone derivatives fails because three orthogonal molecular features—absolute stereochemistry (S vs. R), salt form (hydrochloride vs. free base), and positional isomerism (5- vs. 4-bromomethyl)—each independently dictate critical procurement-relevant parameters [1]. The (5S)-hydrochloride salt differentiates from the (5R)-enantiomer (CAS 98612-60-3) by its opposite optical rotation ([α]²²/D −30.0° vs. +34.0°, a difference of 64°) and distinct melting point (75–79 °C vs. 76–80 °C), enabling unambiguous identity verification and ensuring the correct stereochemical outcome in enantioselective reactions . Relative to the free base (CAS 72479-05-1), the hydrochloride salt provides enhanced aqueous solubility and bench-top stability via protonation of the lactam nitrogen, which reduces hygroscopicity and improves long-term storage reliability at 2–8 °C [2]. The 5-bromomethyl substitution pattern differs fundamentally from the 4-bromomethyl positional isomer (CAS 945671-51-2) in steric environment, LogP (0.33 at pH 7.4 for the 5-isomer), and the stereochemical relationship between the reactive bromomethyl group and the chiral center—differences that directly translate to divergent reactivity profiles in nucleophilic substitution and cross-coupling reactions . Procuring an incorrect analog risks inverted product stereochemistry, altered reaction kinetics, or failed downstream transformations.

(5S)-5-(Bromomethyl)pyrrolidin-2-one HCl: Comparative Evidence


Optical Rotation: (5S) vs. (5R) Enantiomers

The (5S)-enantiomer (free base, CAS 72479-05-1) exhibits a specific optical rotation of [α]²²/D −30.0° (c = 0.5, ethanol), while the (5R)-enantiomer (CAS 98612-60-3) shows [α]²²/D +34.0° under identical conditions . This represents an absolute difference of 64° in magnitude and a complete sign inversion, providing an unambiguous polarimetric fingerprint for identity verification and enantiomeric purity assessment. Both measurements were performed at 22 °C with identical concentration (0.5 g/100 mL) and solvent (ethanol), enabling direct comparison without correction factors. The (S)-enantiomer melts at 75–79 °C versus 76–80 °C for the (R)-enantiomer, a 1 °C offset that, while modest, reflects differing crystal packing energies arising from opposite absolute configurations of the chiral center .

Chiral Analysis Enantiomeric Purity Polarimetry Absolute Configuration

Hydrochloride Salt vs. Free Base: Solubility & Stability

The hydrochloride salt (CAS 1229244-91-0, C₅H₉BrClNO, MW 214.49 g/mol) differs from the free base (CAS 72479-05-1, C₅H₈BrNO, MW 178.03 g/mol) by an increment of 36.46 g/mol, corresponding to one equivalent of HCl [1][2]. This salt formation protonates the lactam nitrogen, substantially enhancing aqueous solubility—as documented across the broader pyrrolidin-2-one hydrochloride class where salt forms consistently demonstrate improved water solubility relative to their neutral counterparts . The salt form also confers reduced hygroscopicity and improved long-term storage stability at 2–8 °C, an important practical advantage for procurement and inventory management in research laboratories where compounds may be stored for extended periods between uses [3]. The free base melts at 75–79 °C, while hydrochloride salt melting behavior is modified by the ionic character; both forms require refrigerated storage (2–8 °C) but the salt's lower susceptibility to moisture uptake reduces the risk of hydrolytic degradation of the bromomethyl group over time .

Salt Selection Physicochemical Profiling Formulation Stability Testing

Stereospecific Synthesis of (5R)-5-Methylpyrrolidin-2-one

The (5S)-5-(bromomethyl)pyrrolidin-2-one scaffold undergoes stereospecific Pd/C-catalyzed hydrogenation in triethylamine/ethanol at 50 bar H₂ pressure to yield (5R)-5-methylpyrrolidin-2-one with retention of stereochemical information at the 5-position . This transformation exploits the bromomethyl group as a synthetic handle for reductive debromination, where the (S)-configuration at C-5 directs the stereochemical outcome of the hydrogenation. Use of the (5R)-bromomethyl enantiomer or the racemic mixture would produce the opposite enantiomer or racemic 5-methylpyrrolidin-2-one, respectively—a critical differentiation for laboratories synthesizing enantiopure 5-substituted pyrrolidinones. The reaction demonstrates that the bromomethyl substituent is not merely an electrophilic warhead but a stereochemical relay point: the chiral center at C-5 bearing the bromomethyl group is preserved during hydrogenolysis, transferring configuration to the methyl-bearing product. The Pd/C catalyst system (10% loading) and high-pressure conditions (50 bar) represent industrially scalable conditions, further validating the compound's utility beyond milligram-scale academic research [1].

Reductive Dehalogenation Stereospecific Synthesis Catalytic Hydrogenation Chiral Methyl Pyrrolidinones

5- vs. 4-Bromomethyl Positional Isomer Comparison

The 5-bromomethyl positional isomer (CAS 72479-05-1/1229244-91-0) places the reactive bromomethyl group on the carbon atom bearing the chiral center, whereas the 4-bromomethyl isomer (CAS 945671-51-2) positions it on the non-chiral C-4 methylene of the pyrrolidinone ring . This positional difference produces distinct steric environments: the 5-substitution situates the bromomethyl in closer proximity to the lactam NH (hydrogen bond donor count = 1) and the carbonyl oxygen (hydrogen bond acceptor count = 1), potentially enabling intramolecular hydrogen-bonding interactions that influence both reactivity and conformational preference. The calculated LogD (pH 7.4) for the 5-isomer is 0.33, reflecting modest lipophilicity [1]. The 4-isomer, with the bromomethyl on a methylene group remote from the chiral center (if one exists at C-5 in substituted variants), presents a different steric and electronic profile that alters nucleophilic substitution rates and cross-coupling efficiency. The 5-isomer's SMILES notation (BrC[C@@H]1CCC(=O)N1) confirms the defined (S)-stereochemistry at the carbon bearing the bromomethyl, whereas the 4-isomer (C1C(CNC1=O)CBr) lacks a defined chiral center at the substitution position .

Positional Isomerism Structure-Activity Relationship LogP Steric Effects

Chiral Pool Synthesis from L-Pyroglutaminol

The (5S)-5-(bromomethyl)pyrrolidin-2-one free base can be synthesized from L-pyroglutaminol (a commercially available, naturally derived chiral building block) with a reported yield of approximately 95%, as documented in synthetic route databases . This chiral-pool approach ensures that the absolute (S)-configuration is installed from the outset, avoiding the need for chiral resolution or asymmetric catalysis steps that introduce cost, complexity, and potential enantiomeric impurities. In contrast, the (5R)-enantiomer (CAS 98612-60-3) would require either D-pyroglutaminol as starting material (less readily available and more expensive) or an inversion step that reduces overall yield. An alternative synthesis starting from (S)-5-methyl-2-pyrrolidinone using NBS/BPO in CCl₄ via radical bromination has also been reported, though this method may carry a higher risk of racemization at the benzylic radical intermediate . The photobromination route using elemental bromine under light irradiation has been described as an industrial-scale method, with careful control of reaction temperature and rate to preserve stereochemical integrity [1].

Chiral Pool Synthesis L-Pyroglutaminol Enantioselective Synthesis Process Chemistry

(5S)-5-(Bromomethyl)pyrrolidin-2-one HCl: Application Scenarios


GABAergic Pharmaceuticals Synthesis

The (5S)-bromomethyl configuration is stereochemically aligned with the synthesis of (S)-configured GABA derivatives such as Pregabalin, where chiral pyrrolidin-2-one intermediates serve as direct precursors to the γ-aminobutyric acid scaffold . The stereospecific reductive debromination of the (5S)-bromomethyl group to a methyl group under Pd/C hydrogenation (50 bar H₂, Et₃N/EtOH) produces (5R)-5-methylpyrrolidin-2-one with retention of stereochemical information . In this context, the hydrochloride salt form offers practical advantages: its enhanced aqueous solubility facilitates reaction setup in protic solvent systems, and its reduced hygroscopicity ensures consistent stoichiometry when weighing small quantities for parallel medicinal chemistry campaigns. The 95% yield route from L-pyroglutaminol provides a reliable and scalable supply chain for medicinal chemistry groups requiring gram-to-kilogram quantities of enantiopure intermediate .

Asymmetric Synthesis of Neurological Drug Candidates

The defined (S)-stereochemistry and reactive bromomethyl electrophile make (5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride a strategic intermediate for constructing enantiopure pyrrolidine-containing drug candidates targeting neurological disorders . The bromomethyl group serves as a versatile handle for nucleophilic displacement with amines, thiols, alkoxides, or stabilized carbanions, enabling introduction of diverse pharmacophoric elements while preserving the C-5 stereochemistry established by the chiral pool origin. The hydrochloride salt's improved bench-top stability at 2–8 °C reduces degradation during long-term storage in compound management facilities, an important consideration for pharmaceutical R&D organizations that maintain intermediate libraries for multiple project teams. Polarimetric identity verification ([α]²²/D −30.0°) upon receipt provides a simple and definitive quality check that is not possible with non-chiral or racemic bromomethyl-pyrrolidinone alternatives .

Peptidomimetics and Heterocyclic Scaffolds

The compound is specifically cited as a precursor for peptidomimetic structures and heterocyclic scaffolds where the (S)-stereochemistry at the pyrrolidinone 5-position is a critical determinant of biological target engagement . Unlike positional isomers (e.g., 4-bromomethyl derivatives) that lack a chiral center at the substitution site, the 5-bromomethyl substitution provides both a reactive electrophilic center and a stereochemical control point in a single functional group. The LogD value of 0.33 at pH 7.4 indicates balanced hydrophilicity-lipophilicity suitable for both aqueous reaction media and organic-phase transformations, reducing the need for phase-transfer catalysis in biphasic reaction systems . The availability of the product in multiple package sizes (250 mg to 5 g from Aladdin Scientific; up to 5 kg from Capot Chemical) supports both exploratory milligram-scale library synthesis and process chemistry scale-up without changing supplier .

Antibacterial Lead Optimization

(S)-(+)-5-Bromomethyl-2-pyrrolidinone has been characterized as an antibacterial agent that binds to the active site of a bacterial enzyme involved in peptidoglycan biosynthesis, preventing acylhomoserine formation and exhibiting activity against gram-negative bacteria . The compound's structural modification relative to penicillin G is reported to enable tighter and more specific binding, though quantitative MIC data for the (5S)-enantiomer specifically remains limited in the open literature . The bromomethyl group may serve a dual role in this context: as a reversible covalent warhead targeting active-site nucleophiles and as a synthetic handle for further derivatization in structure-activity relationship studies. Research groups pursuing bacterial enzyme inhibitor programs should prioritize the (5S)-enantiomer over the (5R)-enantiomer or racemic mixture to ensure that observed biological activity can be unambiguously attributed to a single, defined stereoisomer, meeting the enantiomeric purity requirements of modern medicinal chemistry and regulatory expectations for lead characterization .

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